molecular formula C22H14FN3O5 B4998382 N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-fluorobenzyl)-3-nitrobenzamide

N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-fluorobenzyl)-3-nitrobenzamide

カタログ番号 B4998382
分子量: 419.4 g/mol
InChIキー: HCZZWVMQPZFMRX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-fluorobenzyl)-3-nitrobenzamide, also known as Compound 1, is a novel small molecule inhibitor that has been studied for its potential applications in cancer treatment. This compound has shown promising results in preclinical studies and has the potential to be developed into an effective cancer therapy.

作用機序

The mechanism of action of N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-fluorobenzyl)-3-nitrobenzamide 1 involves the inhibition of a protein called heat shock protein 90 (HSP90). HSP90 is involved in the folding and stabilization of various proteins that are essential for cancer cell survival and growth. By inhibiting HSP90, this compound 1 disrupts these essential protein interactions, leading to cancer cell death.
Biochemical and Physiological Effects:
This compound 1 has been shown to have a selective inhibitory effect on cancer cells, with minimal toxicity to normal cells. This selectivity is likely due to the higher expression of HSP90 in cancer cells compared to normal cells. In addition, this compound 1 has been shown to inhibit the formation of new blood vessels, which is essential for tumor growth and metastasis.

実験室実験の利点と制限

One of the major advantages of N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-fluorobenzyl)-3-nitrobenzamide 1 is its selectivity for cancer cells, which makes it a promising candidate for the development of cancer therapies. However, one limitation of this compound 1 is its relatively low potency compared to other HSP90 inhibitors. This may limit its effectiveness in treating certain types of cancer.

将来の方向性

There are several potential future directions for the study of N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-fluorobenzyl)-3-nitrobenzamide 1. One direction is to optimize the synthesis of this compound 1 to improve its potency and selectivity. Another direction is to study the potential combination of this compound 1 with other cancer therapies to enhance its effectiveness. Additionally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of this compound 1 in humans.

合成法

The synthesis of N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-fluorobenzyl)-3-nitrobenzamide 1 involves a multi-step process that starts with the reaction of 2-fluorobenzylamine with 3-nitrobenzoic acid to form an amide intermediate. This intermediate is then reacted with phthalic anhydride to form the final product, this compound 1. The synthesis of this compound 1 has been optimized to achieve high yields and purity.

科学的研究の応用

N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-fluorobenzyl)-3-nitrobenzamide 1 has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound 1 has also been shown to induce apoptosis, or programmed cell death, in cancer cells. This makes it a promising candidate for the development of cancer therapies.

特性

IUPAC Name

N-(1,3-dioxoisoindol-2-yl)-N-[(2-fluorophenyl)methyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14FN3O5/c23-19-11-4-1-6-15(19)13-24(20(27)14-7-5-8-16(12-14)26(30)31)25-21(28)17-9-2-3-10-18(17)22(25)29/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCZZWVMQPZFMRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN(C(=O)C2=CC(=CC=C2)[N+](=O)[O-])N3C(=O)C4=CC=CC=C4C3=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。